4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Overview
Description
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid is an organic compound with significant interest in various fields of scientific research This compound is characterized by the presence of hydroxyl groups and a keto group, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of salicylic aldehyde with ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters, depending on the nature of the substituent.
Scientific Research Applications
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic processes by binding to their active sites and altering their activity . The compound’s hydroxyl and keto groups play a crucial role in these interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share a similar hydroxyl and keto group arrangement and are known for their bioactivity and applications in organic synthesis.
3-Hydroxy-4-pyranones: These compounds, like kojic acid, have similar structural features and are used in various therapeutic and industrial applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-7-3-1-2-6(4-7)8(12)5-9(13)10(14)15/h1-5,11-12H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMYVWDEXQTAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=CC(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378047 | |
Record name | 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-38-6 | |
Record name | 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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